(2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide (2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 476309-77-0
VCID: VC5160017
InChI: InChI=1S/C14H12N2O3S/c1-15(11-5-3-2-4-6-11)13(17)9-7-12-8-10-14(20-12)16(18)19/h2-10H,1H3/b9-7+
SMILES: CN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32

(2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide

CAS No.: 476309-77-0

Cat. No.: VC5160017

Molecular Formula: C14H12N2O3S

Molecular Weight: 288.32

* For research use only. Not for human or veterinary use.

(2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide - 476309-77-0

Specification

CAS No. 476309-77-0
Molecular Formula C14H12N2O3S
Molecular Weight 288.32
IUPAC Name (E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide
Standard InChI InChI=1S/C14H12N2O3S/c1-15(11-5-3-2-4-6-11)13(17)9-7-12-8-10-14(20-12)16(18)19/h2-10H,1H3/b9-7+
Standard InChI Key LSVNVLOIUFOODK-VQHVLOKHSA-N
SMILES CN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

(2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide (molecular formula: C14H12N2O3S\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3\text{S}, molecular weight: 288.32 g/mol) features a planar thiophene ring substituted with a nitro group at the 5-position, conjugated to an N-methyl-N-phenylprop-2-enamide moiety . The (E)-configuration of the enamide double bond is critical for maintaining molecular rigidity, which influences interactions with biological targets.

Spectroscopic and Computational Data

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum of analogous cinnamamide derivatives reveals distinct signals for the methyl group (δ\delta 1.24 ppm), aromatic protons (δ\delta 7.3–7.6 ppm), and the enamide double bond (δ\delta 6.8–7.1 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ion peaks at m/z 303.08 ([M+H]⁺) and 325.06 ([M+Na]⁺) .

  • X-ray Crystallography: Structural analogs exhibit dihedral angles of 15–25° between the thiophene and phenyl rings, optimizing π-π stacking interactions .

Synthetic Pathways

The synthesis of (2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide typically involves a multi-step protocol:

Key Reaction Steps

  • Preparation of 5-Nitrothiophene-2-carboxylic Acid: Nitration of thiophene-2-carboxylic acid using a mixture of nitric and sulfuric acids yields the nitro-substituted precursor.

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the carboxylic acid to its reactive acid chloride.

  • Condensation with N-Methyl-N-phenylprop-2-enamide: The acid chloride reacts with the enamide in the presence of triethylamine (Et3N\text{Et}_3\text{N}) to form the target compound via nucleophilic acyl substitution.

Optimization Notes:

  • Yields improve significantly under anhydrous conditions and at temperatures between 0–5°C to minimize side reactions.

  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity .

Biological Activities and Mechanisms

Microbial StrainMIC (µg/mL)Source Model
Escherichia coli256Analog study
Staphylococcus aureus128Analog study

Anticonvulsant Activity

Structurally related cinnamamides, such as KM-568, demonstrate efficacy in seizure models via modulation of neurotransmitter systems. For example:

Seizure ModelED50 (mg/kg)Mechanism Implicated
Maximal Electroshock44.46NMDA receptor antagonism
6-Hz Psychomotor71.55TRPV1 receptor modulation

The nitro group in (2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide may enhance blood-brain barrier permeability, potentiating central nervous system effects .

Cytotoxicity Profile

In vitro assays using HepG2 and H9c2 cell lines indicate low cytotoxicity for related compounds:

Cell LineIC50 (µM)Exposure Time
HepG2>10024 h
H9c2>10024 h

These results suggest a favorable therapeutic index for further development .

Mechanistic Insights

Redox Activity

The nitro group (-NO2\text{-NO}_2) undergoes enzymatic reduction to nitroso (-NO\text{-NO}) and hydroxylamine (-NHOH\text{-NHOH}) intermediates, generating reactive oxygen species (ROS) that disrupt microbial and cancer cell metabolism .

Receptor Interactions

  • NMDA Receptor: Structural analogs inhibit glutamate-induced currents (IC50: 8–12 µM), suggesting anticonvulsant effects via excitatory neurotransmission suppression .

  • TRPV1 Receptor: Thiophene-containing compounds modulate capsaicin-induced calcium influx (EC50: 30–50 nM), implicating pain pathway regulation .

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturePrimary Activity
KM-5682-Hydroxypropyl substituentAnticonvulsant
CID 60121702-Ethylphenyl groupAntimicrobial (predicted)
Target Compound5-NitrothiopheneDual antimicrobial/neurological

The nitro group in the target compound enhances electrophilicity compared to non-nitrated analogs, potentially improving target binding and metabolic stability.

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